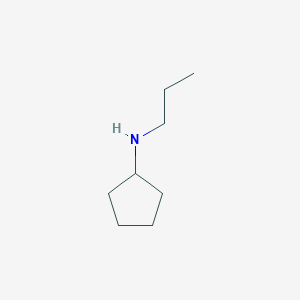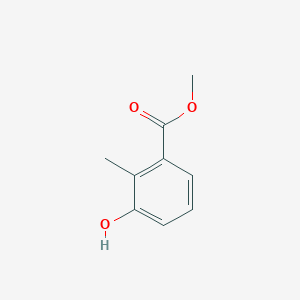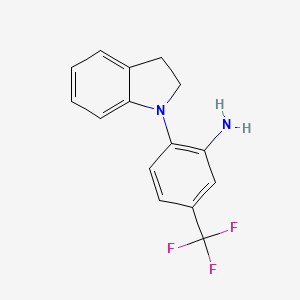
2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine
Overview
Description
The compound “2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine” is a chemical compound that is part of a collection of rare and unique chemicals1. However, there is limited analytical data available for this product1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine”. However, there are related compounds such as “2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin” which have been synthesized by 2-substitution of melatonin with (indol-1-yl)methyl, (isoindolin-2-yl)methyl, and (tetrahydroiso-quinolin-2-yl)methyl groups2.Molecular Structure Analysis
The molecular structure of “2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine” is not explicitly provided in the search results. However, the linear formula for a similar compound “2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)-N-(3-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE” is given as C17H11F3N2O31.Chemical Reactions Analysis
Specific chemical reactions involving “2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine” are not mentioned in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine” are not explicitly provided in the search results.Scientific Research Applications
Luminescent Properties
- Near-Infrared Luminescence : The synthesis of neodymium and ytterbium complexes containing 2-(2,2,2-trifluoroethyl)-1-indone, a compound structurally similar to 2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine, showcases their luminescent properties, particularly in the near-infrared region (Li et al., 2014).
Applications in Synthesis and Chemistry
- Antifungal Activities : Novel 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives, prepared from similar compounds, exhibit promising antifungal activities, offering potential as agricultural fungicides (Xu & Fan, 2011).
- Cytotoxic Agents : The synthesis of novel derivatives from similar indole compounds demonstrates their potential as cytotoxic agents, particularly against breast cancer cell lines (Modi et al., 2011).
Synthesis and Structural Analysis
- Synthesis of Derivatives : A new β-diketone analogous to the subject compound has been employed for the synthesis of lanthanide complexes, demonstrating its utility in synthesizing complex molecular structures (Li et al., 2012).
Safety And Hazards
The safety and hazards associated with “2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine” are not explicitly mentioned in the search results. However, Sigma-Aldrich, a supplier of a similar compound, states that the buyer assumes responsibility to confirm product identity and/or purity1.
Future Directions
The future directions for research or applications of “2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine” are not explicitly mentioned in the search results.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, it’s recommended to consult scientific literature or experts in the field.
properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2/c16-15(17,18)11-5-6-14(12(19)9-11)20-8-7-10-3-1-2-4-13(10)20/h1-6,9H,7-8,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMPKNJOSOOJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

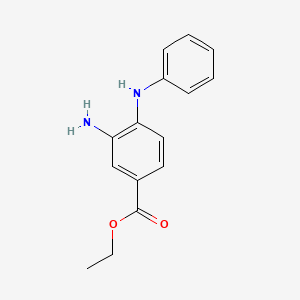
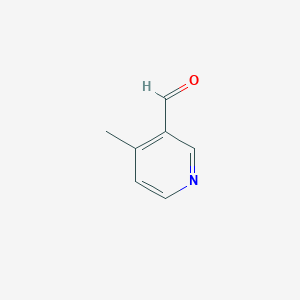
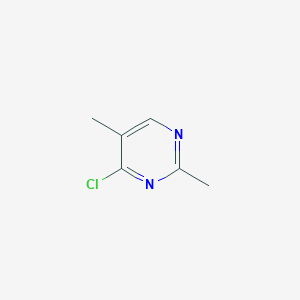
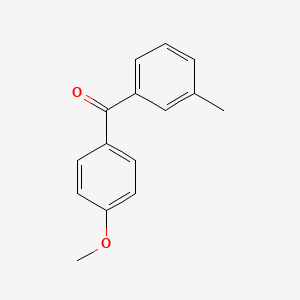
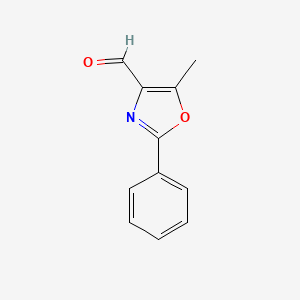
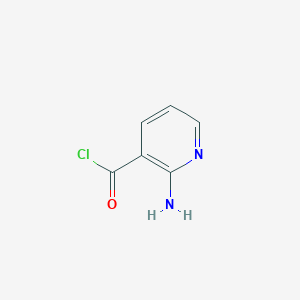
![12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid](/img/structure/B1314060.png)
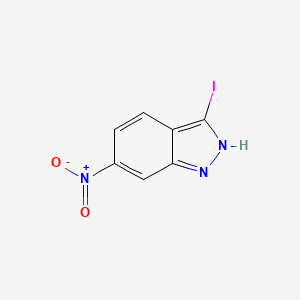
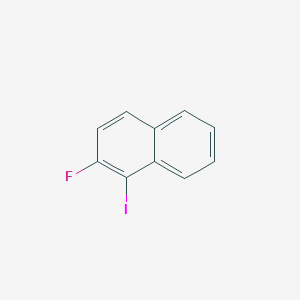
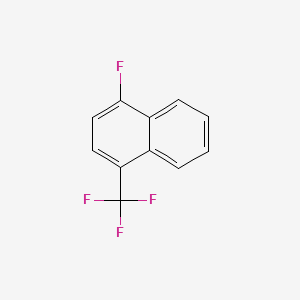
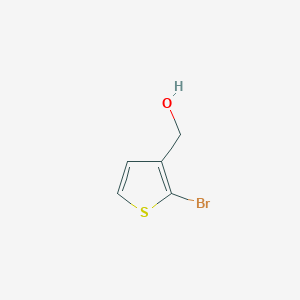
![3,4-Dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1314074.png)
